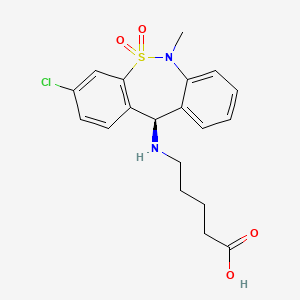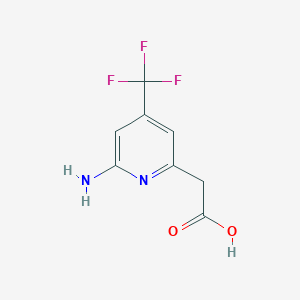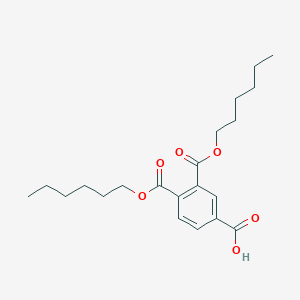
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a benzyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with benzyloxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxyethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.
Major Products Formed:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group may enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity, influencing the compound’s overall activity and stability.
Comparación Con Compuestos Similares
- 1-(2-(Methoxy)ethyl)cyclopropanamine hydrochloride
- 1-(2-(Ethoxy)ethyl)cyclopropanamine hydrochloride
- 1-(2-(Phenoxy)ethyl)cyclopropanamine hydrochloride
Comparison: 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and phenoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
1-(2-phenylmethoxyethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c13-12(6-7-12)8-9-14-10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H |
Clave InChI |
CWSLJDDVLVGQCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCOCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)




![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)






